molecular formula C10H9N3O3 B1394203 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368893-06-4

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1394203
M. Wt: 219.2 g/mol
InChI Key: DSMSDGQRQMZQBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a simple and efficient approach for the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are significant in the field of organic chemistry, particularly in synthesis and structural studies. For instance, Shtabova et al. (2005) explored the synthesis and properties of similar compounds, highlighting the versatility of triazole derivatives in chemical reactions, such as alkylation and nitration, leading to the formation of various derivatives (Shtabova et al., 2005).

Applications in Drug Synthesis

Triazole derivatives, including 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, are important intermediates in drug synthesis. Liu et al. (2015) described a novel method for synthesizing a related triazole compound, showcasing its importance as an intermediate in drug synthesis (Liu et al., 2015).

Structural Assessments and Complex Formation

Castiñeiras et al. (2018) studied the reaction of a related 1,2,4-triazole derivative to form complexes, emphasizing the potential of these compounds in forming structurally diverse and potentially biologically active complexes (Castiñeiras et al., 2018).

Antimicrobial Activities

Certain derivatives of 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid have been studied for their antimicrobial properties. Fandaklı et al. (2012) explored the antimicrobial activity of some triazole derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Antifungal and Anticancer Activities

Triazole derivatives have also been studied for their potential antifungal and anticancer activities. Ünver et al. (2010) synthesized new triazol compounds and evaluated their antifungal properties, while Bekircan et al. (2008) assessed the anticancer activities of certain triazole derivatives (Ünver et al., 2010); (Bekircan et al., 2008).

properties

IUPAC Name

4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSDGQRQMZQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676907
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1368893-06-4
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, M Nie, Y Wang, J Hu, F Zhang, Y Gao… - European journal of …, 2016 - Elsevier
A series of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety were synthesized and evaluated for their in vitro cytotoxic activity against four cancer cell lines (HT-…
Number of citations: 42 www.sciencedirect.com
X Zhang, J Luo, Q Li, Q Xin, L Ye, Q Zhu, Z Shi… - European Journal of …, 2021 - Elsevier
Chemokine receptor 2 (CXCR2) is the receptor of glutamic acid–leucine–arginine sequence-contained chemokines CXCs (ELR + CXCs). In recent years, CXCR2-target treatment …
Number of citations: 4 www.sciencedirect.com

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